molecular formula C23H25FN4O3 B2627565 5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1396774-09-6

5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2627565
CAS No.: 1396774-09-6
M. Wt: 424.476
InChI Key: UUCLZMUSOUUDMH-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide is a synthetic small molecule based on an isoxazole scaffold, designed for advanced chemical biology and drug discovery research. Isoxazole derivatives are a prominent class of heterocyclic compounds known for their diverse biological activities and are frequently investigated as potential therapeutic agents . This compound is of particular interest in oncology research. Structurally similar isoxazole and furan-containing compounds have demonstrated potent antiproliferative activity by functioning as colchicine binding site inhibitors (CBSIs) . These inhibitors disrupt tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells . The specific molecular architecture of this compound, featuring the 5-cyclopropyl-isoxazole-3-carboxamide core linked to a piperazine and furan moiety, suggests it may be tailored to interact with this and other critical biological targets. Beyond oncology, isoxazole derivatives are widely explored for their capacity to modulate key cellular signaling pathways. Research indicates that some isoxazole compounds can act as agonists to activate Wnt/β-catenin signal transmission , a pathway fundamental to cell development and proliferation . The structural features of this compound make it a valuable chemical tool for probing such pathways in biochemical and pharmacological assays. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c24-17-5-7-18(8-6-17)27-9-11-28(12-10-27)20(21-2-1-13-30-21)15-25-23(29)19-14-22(31-26-19)16-3-4-16/h1-2,5-8,13-14,16,20H,3-4,9-12,15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCLZMUSOUUDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23FN4O2C_{19}H_{23}FN_{4}O_{2}, with a molecular weight of 358.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H23FN4O2C_{19}H_{23}FN_{4}O_{2}
Molecular Weight358.4 g/mol
CAS Number1396630-55-9

Research indicates that compounds similar to 5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide may interact with nucleoside transporters, potentially inhibiting their function. This inhibition can disrupt the salvage pathways for nucleotide biosynthesis, which are crucial for cellular metabolism and proliferation.

Biochemical Pathways:

  • Nucleoside Transport Inhibition: The compound may inhibit nucleoside transporters, affecting nucleotide biosynthesis.
  • Acidic Environment Influence: The activity of similar compounds has been noted to increase in acidic environments, suggesting that pH levels could influence efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundIC50 (µM)Cell Line
Isoxazole derivative A0.48MCF-7
Isoxazole derivative B0.78HCT-116
5-cyclopropyl-N-(...)TBDTBD

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by increasing caspase activity . This suggests that 5-cyclopropyl-N-(...) may also possess similar properties.

Anticonvulsant Activity

In addition to anticancer properties, derivatives of cyclopropyl-piperazine compounds have been screened for anticonvulsant activity. In initial tests using maximal electroshock (MES) and pentylenetetrazole (PTZ) models, some derivatives showed superior efficacy compared to traditional antiepileptic drugs like phenytoin .

Case Studies and Research Findings

  • Anticancer Activity Study : A study on isoxazole derivatives indicated that certain substitutions on the phenyl ring significantly enhance biological activity against cancer cell lines. The presence of electron-withdrawing groups was crucial for achieving high potency .
  • Anticonvulsant Screening : A series of cyclopropyl-piperazine derivatives were tested for anticonvulsant properties, revealing that some compounds were more effective than established treatments, indicating a promising avenue for drug development in epilepsy .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The provided evidence highlights carboxamide derivatives used as pesticides, such as diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) . However, the target compound’s distinct structural features suggest divergent applications. Below is a comparative analysis based on structural motifs and inferred biological relevance:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Documented Use/Inferred Activity
5-cyclopropyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)isoxazole-3-carboxamide Isoxazole-3-carboxamide Cyclopropyl, 4-(4-fluorophenyl)piperazine, furan-2-yl Hypothesized CNS or enzymatic activity
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 4-chlorophenyl, 2,6-difluorophenyl Insect growth regulator (chitin synthesis inhibitor)
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 4-chloro-3-pyridinyloxy, 2,6-difluorophenyl, trifluoromethyl Acaricide (ectoparasite control)

Key Observations:

Core Structure Differences :

  • The target compound’s isoxazole-3-carboxamide core contrasts with the benzamide backbone of pesticide analogs. Isoxazoles are bioisosteres for ester or amide groups, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts.
  • The piperazine and furan substituents are absent in the pesticide examples, suggesting divergent targets (e.g., GPCRs vs. insect enzymes).

4-(4-Fluorophenyl)piperazine: A hallmark of dopamine or serotonin receptor ligands (e.g., aripiprazole), implying possible CNS activity. Furan-2-yl: May enhance lipophilicity but could introduce metabolic liabilities via furan ring oxidation.

Functional Implications :

  • Unlike the pesticidal benzamides (which inhibit chitin synthesis), the target compound’s structure aligns more closely with kinase inhibitors or neurotransmitter modulators. For example, piperazine-containing drugs like trazodone (antidepressant) share partial structural homology but differ in core scaffolds.

Research Findings and Hypotheses

  • Metabolic Stability : The cyclopropyl group and isoxazole core may confer resistance to cytochrome P450-mediated degradation compared to diflubenzuron’s benzamide structure .
  • Solubility Challenges : The furan and aromatic groups may reduce aqueous solubility, necessitating formulation optimization for in vivo efficacy.

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